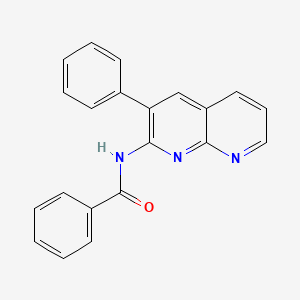

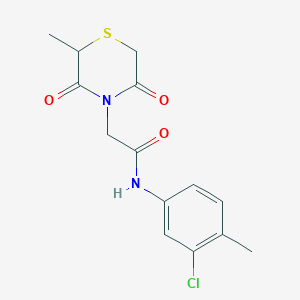

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance spectroscopy (NMR) can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, the reaction of 2-phenyl-1,8-naphthyridin-3-amine with acetyl or aroyl isothiocyanates gives the corresponding N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Spectroscopic techniques such as FT-IR and NMR can provide information about its chemical structure .科学的研究の応用

Anticancer Applications

A significant area of research involving derivatives of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is in the development of anticancer agents. For instance, the synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have demonstrated potential anticancer activities. These compounds were synthesized using o-phenylenediamine and naphthalene-acetic acid/2-naphthoxyacetic acid as starting materials and evaluated for their in vitro anticancer activity. One compound, in particular, showed significant activity against a breast cancer cell line, while others displayed moderate activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Salahuddin et al., 2014).

Sensing Applications

Another research application of these compounds is in the development of chemical sensors. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties and hydrogen bonding interactions. Notably, one derivative containing a 3,5-dinitrophenyl group exhibited a drastic color transition in response to fluoride anion, demonstrating its potential as a colorimetric sensor for fluoride detection in solutions (E. A. Younes et al., 2020).

Luminescence and Aggregation-Enhanced Emission

Derivatives of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide have also been explored for their luminescent properties and potential applications in materials science. A study on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrated their luminescence in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solutions, indicating their applications in creating luminescent materials with potential uses in optical devices and sensors (A. Srivastava et al., 2017).

Antibacterial Activity

Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides highlighted their potential as antibacterial agents. The study involved synthesizing these compounds and evaluating their antibacterial activity against various bacterial strains. The results showed that these derivatives possess potent antibacterial properties, suggesting their utility in developing new antibacterial drugs (M. Abbasi et al., 2015).

将来の方向性

The future directions for the study of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” could include further exploration of its biological activities and potential applications in medicinal chemistry and materials science . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for its synthesis could be another area of future research .

特性

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1-14H,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAMTBGACTCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)

![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770342.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)